2-Oxo-2-phenylethyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 4-{4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzoate groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE
- 2-(4-METHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-[(4-METHOXYBENZOYL)AMINO]BENZOATE
Uniqueness
Compared to similar compounds, 2-OXO-2-PHENYLETHYL 4-{4-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C28H25NO7 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
phenacyl 4-[[4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H25NO7/c1-19-7-9-21(10-8-19)24(30)17-35-27(33)16-15-26(32)29-23-13-11-22(12-14-23)28(34)36-18-25(31)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,29,32) |
InChI Key |
CCERTGXCCOPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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